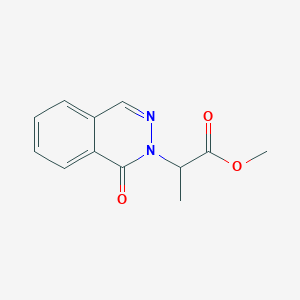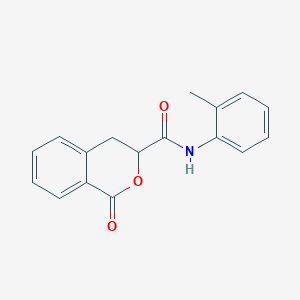
1-(4-acetyl-1-piperazinyl)-4-phenylphthalazine
Vue d'ensemble
Description
1-(4-Acetyl-1-piperazinyl)-4-phenylphthalazine belongs to a class of organic compounds known for their diverse range of biological activities and chemical properties. Compounds containing phthalazine and piperazine moieties have been extensively studied for their pharmacological potentials, including antifungal, antibacterial, and enzyme inhibition activities. The interest in these compounds is due to their structural complexity and functional versatility, which allow for various chemical modifications and reactions.
Synthesis Analysis
The synthesis of compounds similar to 1-(4-acetyl-1-piperazinyl)-4-phenylphthalazine typically involves multi-step reactions, starting from basic building blocks like phthalazine, piperazine, and acetyl groups. A common approach includes chlorination, cyclization, and acylation steps to introduce the necessary functional groups onto the core structure (Jiang Da-feng, 2010). These processes highlight the complexity and the synthetic flexibility of these molecules.
Molecular Structure Analysis
Detailed molecular structure analysis of compounds within this chemical family often employs techniques such as FT-Raman, FT-IR, NMR, and UV–Visible spectroscopy. These methodologies provide insights into the optimized molecular figure, vibrational modes, infrared penetration intensities, and Raman scattering activities. Computational methods like DFT are used to predict bond lengths, angles, and other structural parameters, aligning closely with experimental data (B. Raajaraman, N. R. Sheela, S. Muthu, 2018).
Chemical Reactions and Properties
Phthalazine and piperazine derivatives engage in a variety of chemical reactions, including Mannich reactions, cyclocondensations, and interactions with secondary amines and formaldehyde to yield N-Mannich bases. These reactions are pivotal for introducing new functional groups and modifying the compound's chemical properties for specific applications. The ability to undergo such diverse reactions underscores the chemical versatility of these compounds (A. Mustafa et al., 1964).
Mécanisme D'action
Target of Action
The primary target of 1-(4-acetyl-1-piperazinyl)-4-phenylphthalazine is the osteoclasts , which are poly-nuclear cells that resorb mineral components from old or damaged bone tissue . The compound has been shown to inhibit osteoclast differentiation .
Mode of Action
This compound interacts with its targets by downregulating the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis . This leads to a significant decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells .
Biochemical Pathways
The affected pathway is the RANKL-mediated osteoclastogenesis pathway. The compound inhibits the differentiation of osteoclasts by downregulating the expression of specific marker genes during this process . The downstream effects include a decrease in bone resorption activity and F-actin ring formation .
Result of Action
The molecular and cellular effects of the compound’s action include a significant decrease in the formation of multinucleated TRAP-positive cells, a decrease in the expression of osteoclast-specific marker genes, and a decrease in bone resorption activity and F-actin ring formation . These effects suggest that the compound acts as an inhibitor of osteoclast differentiation .
Action Environment
The action of 1-(4-acetyl-1-piperazinyl)-4-phenylphthalazine is likely influenced by various environmental factors. It’s important to note that the effectiveness of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances .
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15(25)23-11-13-24(14-12-23)20-18-10-6-5-9-17(18)19(21-22-20)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIBULQVFCMBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B4109807.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)
![4-methyl-6-[2-(methylthio)phenyl]pyrimidin-2-amine](/img/structure/B4109815.png)


![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B4109842.png)
![2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4109848.png)
![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4109861.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4109868.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4109876.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4109888.png)
![6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109889.png)

![5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4109911.png)